N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14797090
InChI: InChI=1S/C21H18N4O4S/c1-28-12-18-23-24-21(30-18)22-19(26)17-11-25(13-7-9-14(29-2)10-8-13)20(27)16-6-4-3-5-15(16)17/h3-11H,12H2,1-2H3,(H,22,24,26)
SMILES:
Molecular Formula: C21H18N4O4S
Molecular Weight: 422.5 g/mol

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14797090

Molecular Formula: C21H18N4O4S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C21H18N4O4S
Molecular Weight 422.5 g/mol
IUPAC Name N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide
Standard InChI InChI=1S/C21H18N4O4S/c1-28-12-18-23-24-21(30-18)22-19(26)17-11-25(13-7-9-14(29-2)10-8-13)20(27)16-6-4-3-5-15(16)17/h3-11H,12H2,1-2H3,(H,22,24,26)
Standard InChI Key MSMLDSWYJKEBDV-UHFFFAOYSA-N
Canonical SMILES COCC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC

Introduction

Structural Features

The compound includes several key structural elements:

  • Thiadiazole Ring: Known for its electron-withdrawing properties, which can participate in nucleophilic substitution reactions.

  • Isoquinoline Moiety: Often involved in biological interactions due to its planar, aromatic structure.

  • Methoxymethyl Group: Enhances chemical reactivity and solubility.

  • 4-Methoxyphenyl Group: Contributes to the compound's lipophilicity and potential biological activity.

Synthesis

The synthesis of such compounds typically involves multi-step organic synthesis techniques. A common approach might include:

  • Formation of the Thiadiazole Ring: Using appropriate reagents to form the thiadiazole core.

  • Introduction of the Isoquinoline Moiety: Through reactions such as condensation or coupling reactions.

  • Attachment of the Methoxymethyl and 4-Methoxyphenyl Groups: Via nucleophilic substitution or other functional group transformations.

Biological Activity

Compounds with similar structures have shown potential in various biological activities:

  • Anticancer Properties: Thiadiazole and isoquinoline derivatives have been studied for their anticancer effects, often through the inhibition of enzymes involved in cancer cell proliferation.

  • Antimicrobial Activity: Thiadiazoles are known for their antimicrobial properties, which could be enhanced by the presence of other functional groups.

Research Findings

While specific data on N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is not available, related compounds have shown promising results:

  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: Exhibits potential as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation.

  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide: Displays cytotoxic effects against cancer cell lines and antimicrobial activity.

Data Tables

Given the lack of specific data on the compound , we can consider the properties of similar compounds:

Compound NameStructural FeaturesBiological Activity
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamideThiadiazole and phthalazine ringsPotential anticancer agent
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamideThiadiazole and quinoline moietiesAntimicrobial and anticancer properties

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